molecular formula C16H11N5O2 B2860464 3-(4-Methylphenyl)-3'-pyridin-3-yl-5,5'-bi-1,2,4-oxadiazole CAS No. 1775443-94-1

3-(4-Methylphenyl)-3'-pyridin-3-yl-5,5'-bi-1,2,4-oxadiazole

Cat. No. B2860464
CAS RN: 1775443-94-1
M. Wt: 305.297
InChI Key: OIGVJHOWBRIJEA-UHFFFAOYSA-N
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Description

This compound is a bi-1,2,4-oxadiazole derivative. Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring . They are known for their wide range of biological activities and are used in the development of various pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would likely be planar due to the conjugated system of the oxadiazole ring. The presence of the phenyl and pyridinyl groups could potentially have interesting electronic effects on the molecule .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, oxadiazoles are known to undergo a variety of chemical reactions, including substitutions and additions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the oxadiazole ring and the attached phenyl and pyridinyl groups. It would likely be a solid at room temperature .

Scientific Research Applications

Organic Electronics Applications

Research has demonstrated the utility of oxadiazole derivatives in the development of phosphorescent organic light-emitting diodes (OLEDs). Specifically, materials like "3-(4-Methylphenyl)-3'-pyridin-3-yl-5,5'-bi-1,2,4-oxadiazole" have been synthesized and utilized as electron transporters and hole/exciton blockers. These materials significantly enhance device performance, evidenced by reduced driving voltages, high efficiency, and negligible efficiency roll-off across various colored devices. This advancement in material science indicates a promising direction for the development of efficient and durable OLEDs (Cheng-Hung Shih et al., 2015).

Anticancer Applications

Oxadiazole derivatives have been identified as potential anticancer agents through caspase- and cell-based high-throughput screening assays. These compounds exhibit good activity against several breast and colorectal cancer cell lines. Notably, the structure-activity relationship (SAR) studies of these compounds reveal that modifications in the phenyl group and the introduction of a substituted five-member ring enhance their anticancer efficacy. This discovery highlights the potential of oxadiazole derivatives in cancer therapy and the importance of chemical genetics in identifying novel therapeutic agents (Han-Zhong Zhang et al., 2005).

Corrosion Inhibition

In the context of corrosion science, "3-(4-Methylphenyl)-3'-pyridin-3-yl-5,5'-bi-1,2,4-oxadiazole" and related compounds have been investigated for their inhibitive properties on brass corrosion in simulated cooling water systems. Studies employing potentiodynamic polarization and electrochemical impedance spectroscopy methods demonstrate that these oxadiazole derivatives are effective mixed-type corrosion inhibitors. Their performance is superior to some known inhibitors, highlighting their potential in industrial applications to mitigate corrosion and biocorrosion, thus extending the lifespan of metal components (A. Rochdi et al., 2014).

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Many oxadiazole derivatives exhibit antimicrobial, anti-inflammatory, and anticancer activities .

Safety and Hazards

As with any chemical compound, appropriate safety measures should be taken when handling. It’s important to avoid inhalation, ingestion, and contact with skin and eyes .

Future Directions

The study of oxadiazole derivatives is a promising field in medicinal chemistry due to their wide range of biological activities. Future research could focus on synthesizing new derivatives and evaluating their potential as therapeutic agents .

properties

IUPAC Name

3-(4-methylphenyl)-5-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N5O2/c1-10-4-6-11(7-5-10)13-18-15(22-20-13)16-19-14(21-23-16)12-3-2-8-17-9-12/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIGVJHOWBRIJEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=NC(=NO3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Methylphenyl)-3'-pyridin-3-yl-5,5'-bi-1,2,4-oxadiazole

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